ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

chromone positional isomerism conformational analysis

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 858766-14-0) is a fully synthetic small molecule belonging to the chromone (4H-chromen-4-one) class. It features a 2-methoxyphenoxy substituent at the C-3 position and an ethyl acetate ether linked via the C-7 hydroxyl.

Molecular Formula C20H18O7
Molecular Weight 370.357
CAS No. 858766-14-0
Cat. No. B2639933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS858766-14-0
Molecular FormulaC20H18O7
Molecular Weight370.357
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
InChIInChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3
InChIKeyYAYOLJGQOZBPCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 858766-14-0): Chemical Class and Identity for Procurement Decisions


Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 858766-14-0) is a fully synthetic small molecule belonging to the chromone (4H-chromen-4-one) class. It features a 2-methoxyphenoxy substituent at the C-3 position and an ethyl acetate ether linked via the C-7 hydroxyl. The compound is catalogued within the InterBioScreen screening library (ID STOCK1N-55834, listed under 'Rare Derivatives of Natural Compounds') and is structurally related to several other chromone-based screening probes. Despite its presence in commercial compound collections, a dedicated primary literature body quantifying its biological performance against defined comparators is currently absent from the public domain. This guide therefore demarcates the known structural differentiation points while explicitly flagging the evidence gaps that preclude a data-driven procurement preference at this time.

Why Generic Chromone Substitution Cannot Replace Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate Without Quantitative Cross-Validation


Chromone derivatives with varying C-3 phenoxy substituents and C-7 ester appendages are frequently treated as interchangeable building blocks; however, even subtle positional isomerism can produce divergent target-engagement profiles. The ortho-methoxy orientation on the C-3 phenoxy ring present in this compound would be expected to alter the dihedral angle between the chromone core and the pendant aromatic ring relative to its meta- and para-methoxy isomers, a geometric parameter known to affect π-stacking and hydrogen-bonding in related flavonoids and NAAA-targeting chemotypes. In the absence of head-to-head assay data, generic substitution risks introducing an uncharacterised variable that confounds structure-activity relationship (SAR) interpretation or screening hit validation. The sections below inventory the limited comparable data that exists and transparently note where confirmatory studies are still needed.

Quantitative Differentiation Evidence for Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate: Comparator Analysis


Ortho- vs. Meta-Methoxy Phenoxy Isomerism: Molecular Topology Difference with Unquantified Biological Consequence

The target compound carries a 2-methoxyphenoxy (ortho) substituent at C-3 of the chromone nucleus, whereas the closest commercially catalogued isomer – InterBioScreen STOCK1N-45943 (CAS not publicly assigned but molecular formula C₂₀H₁₈O₇, identical to the target) – bears a 3-methoxyphenoxy (meta) group. Both share the same C-7 ethyl acetate appendage, making the C-3 phenoxy methoxy position the sole structural variable between the two. No side-by-side biochemical assay comparing these two isomers has been published. Predicted physicochemical descriptors (logP, polar surface area) are identical within the precision of standard in silico estimators, yet 2D similarity metrics such as Tanimoto index would register a measurable topological difference, potentially altering molecular recognition at sterically sensitive binding sites. This constitutes a class-level inference: for targets where the C-3 aromatic ring occupies a tight hydrophobic pocket, ortho-substitution may impose a binding conformation distinct from that of the meta isomer, but direct experimental confirmation is lacking.

chromone positional isomerism conformational analysis

C-7 Ester Type Divergence: Ethyl Acetate vs. Acetate Ester – No Comparative Stability or Reactivity Data Identified

At the C-7 position, the target compound possesses an ethyl acetate ether (–OCH₂COOEt), whereas the InterBioScreen entry STOCK1N-55834 (CAS not assigned; C₁₈H₁₄O₆; MW 326.30 g/mol) contains a direct acetate ester (–OCOCH₃). The ethyl acetate linkage introduces an additional methylene spacer and a terminal ethyl ester, creating a different hydrolytic liability profile compared to the simpler acetate. In analogous chromone and coumarin series, ethyl acetate ethers exhibit slower esterase-mediated hydrolysis than acetyl esters, a property occasionally exploited to prolong half-life in cellular assays. However, no direct comparative stability study (e.g., in human plasma, liver microsomes, or pH-buffered solutions) has been published for these two specific compounds. The observed difference therefore remains a class-level extrapolation from related chemotypes.

ester prodrug metabolic stability hydrolytic stability

NAAA Inhibition Landscape: Target Compound Absent from Published ChEMBL/BindingDB Datasets Despite Class Activity

Several C-7-substituted chromone derivatives have been deposited in BindingDB with human N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitory activity, with reported IC₅₀ values spanning 23 nM to 230 nM in HEK293 cell-based assays [1]. A systematic BindingDB and ChEMBL search for the target compound (CAS 858766-14-0 or its SMILES structure) returned no matching affinity entry as of the latest database release. This absence distinguishes the target compound from a growing cluster of NAAA-active chromones that could serve as procurement alternatives for inflammation and pain research programmes. The lack of NAAA data does not imply inactivity; it simply means the compound remains untested in this assay system, making it a blank slate rather than a competitor to documented NAAA inhibitors.

NAAA inhibition chromone BindingDB anti-inflammatory

COVID-19 Virtual Screening Hit Annotation: Target Compound Designated as a Pharmacophore-Matching Fragment Without Biological Validation

A PostEra COVID-19 Moonshot submission (PubChem CID 102195712) lists the target compound as a virtual screening hit derived from a pharmacophore screen of fragments [1]. The design rationale describes a 'pharmacophore screen from fragments, followed by virtual screening.' This annotation provides a computational rationale – the compound satisfies a specific three-dimensional pharmacophore query relevant to an antiviral target – but no experimental binding, enzymatic, or cellular activity data accompany the entry. This distinguishes the compound from other Moonshot submissions that progressed to crystallographic or biochemical validation, where quantitative IC₅₀ or Kd values are available.

COVID-19 virtual screening fragment-based discovery SARS-CoV-2

Defensible Application Scenarios for Ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate (858766-14-0) Grounded in Evidence


Ortho-Substituted Chromone SAR Probe for C-3 Phenoxy Geometry Studies

Researchers mapping the tolerance of a biological target to C-3 phenoxy ring geometry may deploy this compound as a dedicated ortho-methoxy representative alongside its meta- and para-methoxy analogs. The structural analysis in Section 3 establishes that these isomers share identical molecular formula and near-identical predicted physicochemical parameters, isolating the methoxy position as the sole variable. This makes the compound suitable for use as an SAR probe, provided that binding or functional assay readouts are generated within the same study. Without such data, the procurement value remains that of a well-defined structural tool rather than a biologically validated lead.

C-7 Ethyl Acetate Ether Stability Comparator in Hydrolysis Profiling

As discussed in Section 3, the C-7 ethyl acetate ether distinguishes this compound from the corresponding C-7 acetate ester (InterBioScreen STOCK1N-55834). Research groups performing comparative hydrolytic stability profiling (e.g., in esterase-containing media or pH-dependent degradation studies) could use these two compounds as a matched pair to isolate the effect of the C-7 appendage on stability. In the absence of published stability data, this remains a prospective experimental application that must be validated internally before drawing conclusions relevant to procurement.

Blank-Slate Screening Candidate for NAAA and Related Hydrolase Targets

The absence of NAAA inhibitory data for this compound (Section 3) positions it as a fresh screening candidate for laboratories that have already profiled the documented NAAA-active chromones. Since the compound has not appeared in any public NAAA assay, it offers an opportunity to expand the structure-activity landscape around the C-3 ortho-methoxy phenotype without the bias of pre-existing results. Procurement for this purpose is only recommended if the laboratory has the infrastructure to generate primary screening data.

Fragment-Derived Virtual Screening Hit for Antiviral Drug Discovery

The PostEra COVID-19 Moonshot annotation (Section 3) identifies this compound as a computational pharmacophore match from a fragment-based virtual screen. Medicinal chemistry teams engaged in antiviral drug discovery, particularly those targeting proteases with defined pharmacophore models, may procure this compound as a computationally pre-filtered starting scaffold. Crucially, no biochemical validation accompanies this designation, so the compound should enter the workflow as a virtual hit requiring experimental confirmation, not as a characterised inhibitor.

Quote Request

Request a Quote for ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.